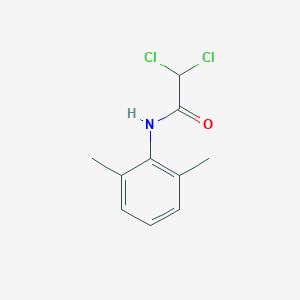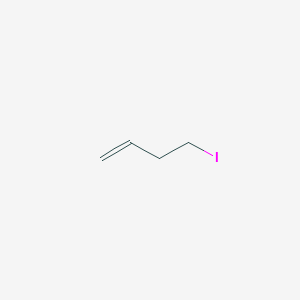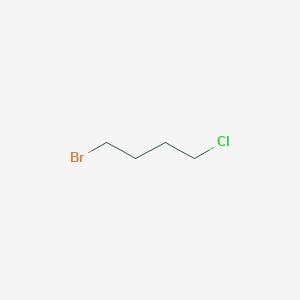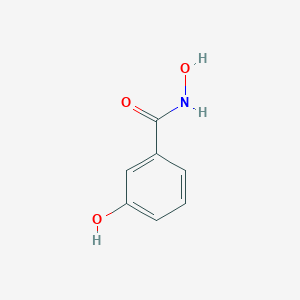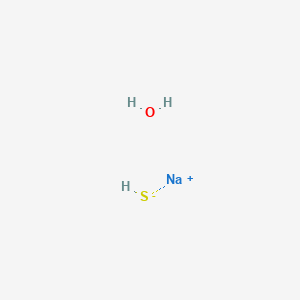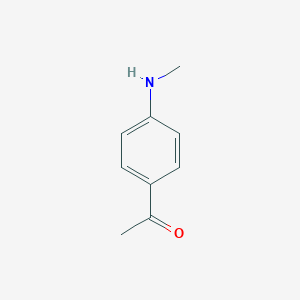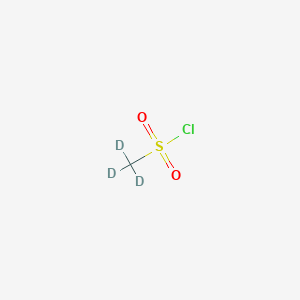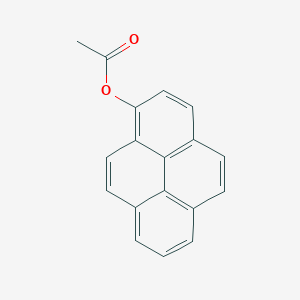
Acetato de pireno-1-ilo
Descripción general
Descripción
Pyren-1-yl acetate (P1A) is a highly reactive and versatile organic compound with a wide range of applications in the scientific research and industrial fields. It is a derivative of pyrene, a naturally occurring polycyclic aromatic hydrocarbon found in coal tar and petroleum. P1A is a colorless solid that is soluble in most organic solvents and has a melting point of 44°C. Due to its unique properties, P1A has been extensively studied and utilized in a variety of applications.
Aplicaciones Científicas De Investigación
Investigación de Ácidos Nucleicos
El Acetato de pireno-1-ilo se ha utilizado en el desarrollo de sondas de orientación de ácidos nucleicos y constructos supramoleculares. Debido a sus propiedades fluorescentes únicas, como la sensibilidad al microambiente y la capacidad de formar excímeros y excíplexes, sirve como una plataforma para construcciones funcionales basadas en ácidos nucleicos . Estas propiedades lo convierten en una excelente herramienta para la detección específica de secuencia de ácidos nucleicos y la discriminación de polimorfismos de un solo nucleótido (SNP).
Actividad Antimicrobiana Fotodinámica
El compuesto tiene aplicaciones en quimioterapia antimicrobiana fotodinámica (PACT). Se utiliza en la síntesis de meso-tetra(pireno-1-ilo)porfirina y su complejo de indio(III), que han demostrado eficacia contra patógenos microbianos como Staphylococcus aureus . Los grupos pireno-1-ilo mejoran la capacidad de generación de oxígeno singlete de la porfirina, crucial para la efectividad de PACT.
Sondas Fluorescentes para la Evaluación de la Función de OATP
Los derivados de 1-Acetoxipireno sirven como sondas fluorogénicas activables para la evaluación de los polipéptidos transportadores de aniones orgánicos (OATP), que son esenciales en el desarrollo de fármacos. Estas sondas ingresan a las células a través de la función de OATP y se convierten en compuestos altamente fluorescentes, lo que permite una medición "sin lavado" de la función de OATP y las interacciones de los fármacos .
Sustrato de Esterasa en Estudios Bioquímicos
Como un sustrato de esterasa fluorogénico altamente soluble en agua, el 1-Acetoxipireno se utiliza en estudios bioquímicos para medir la actividad de la esterasa. Sus propiedades de fluorescencia, con una excitación a 460 nm y una emisión a 510 nm, lo convierten en una herramienta valiosa para el seguimiento de reacciones enzimáticas .
Química de Materiales
El this compound es un componente valioso en la química de materiales debido a sus propiedades fotofísicas y electrónicas. Su estructura rígida extendida lo hace adecuado para el desarrollo de materiales con características ópticas y electrónicas específicas .
Química Supramolecular
La capacidad del compuesto para intercalarse en dúplexes de ácidos nucleicos y actuar como un grupo de apilamiento π-π lo convierte en un bloque de construcción para complejos supramoleculares. Esta aplicación es significativa en la creación de nanoestructuras y ensamblajes moleculares con un uso potencial en nanotecnología y estudios biomoleculares .
Safety and Hazards
Mecanismo De Acción
Target of Action
Pyren-1-yl Acetate, also known as 1-Acetoxypyrene, is a complex compound that interacts with various targets within biological systemsIt’s known that many pyrene compounds interact with cellular components, such as proteins and nucleic acids .
Mode of Action
Pyrene compounds are known for their unique fluorescent properties, which can be utilized in various biological applications . For instance, they can be used as fluorescent probes for the sequence-specific detection of nucleic acids .
Biochemical Pathways
For example, they have been used in the development of nucleic acid-based tools due to their unique photophysical properties .
Pharmacokinetics
It’s known that the bioavailability and pharmacokinetics of a compound can be influenced by its chemical structure and the presence of functional groups .
Result of Action
For instance, some pyrene compounds have shown potential as anticancer agents, attributed to their ability to induce apoptosis .
Action Environment
The action, efficacy, and stability of Pyren-1-yl Acetate can be influenced by various environmental factors. For instance, the presence of other compounds, pH, temperature, and light exposure can affect the compound’s stability and activity .
Análisis Bioquímico
Biochemical Properties
Pyren-1-yl Acetate is known to exhibit fluorescence, which is sensitive to the microenvironment . This property has been utilized in the development of sensitive fluorescent probes for the sequence-specific detection of nucleic acids
Cellular Effects
It has been suggested that Pyren-1-yl Acetate enters cells via certain transport mechanisms . Once inside the cell, its acetic group is cleaved by intracellular, nonspecific esterases, forming the impermeable, fluorescent form of the molecule
Molecular Mechanism
It is known that the compound exhibits fluorescence upon excitation, which is believed to be of predominantly pyrene π–π* character
Temporal Effects in Laboratory Settings
It has been observed that the fluorescence lifetime for Pyren-1-yl Acetate is indicative of a short-lived excited state . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking and needs further exploration.
Dosage Effects in Animal Models
The effects of varying dosages of Pyren-1-yl Acetate in animal models have not been extensively studied. Animal models play a crucial role in advancing biomedical research, especially in the field of gene therapy . Therefore, future studies should focus on understanding the threshold effects, as well as any toxic or adverse effects at high doses of Pyren-1-yl Acetate in animal models.
Transport and Distribution
Pyren-1-yl Acetate is believed to enter cells via certain transport mechanisms . Once inside the cell, its acetic group is cleaved by intracellular, nonspecific esterases
Propiedades
IUPAC Name |
pyren-1-yl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O2/c1-11(19)20-16-10-8-14-6-5-12-3-2-4-13-7-9-15(16)18(14)17(12)13/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMAPHCGFUPXIEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40999989 | |
| Record name | Pyren-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40999989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78751-40-3 | |
| Record name | 1-Pyrenol, 1-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078751403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyren-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40999989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




